molecular formula C6H3Br2ClOS B13693452 2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone

2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone

Cat. No.: B13693452
M. Wt: 318.41 g/mol
InChI Key: YJTOUEWCGBSXCB-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone is a high-value halogenated thiophene derivative offered as a solid of high purity for research applications. This compound serves as a versatile and critical synthetic intermediate in organic synthesis. Halogenated thiophene building blocks are essential in the development of novel active molecules, particularly in agrochemical research. They are key precursors in the synthesis of complex molecules, such as a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides investigated for their selective activity against pests like aphids and whiteflies, coupled with favorable mammalian toxicity profiles . The reactive dibromo ketone group allows for further functionalization, making it a valuable scaffold for constructing diverse compound libraries for screening and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C6H3Br2ClOS

Molecular Weight

318.41 g/mol

IUPAC Name

2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H3Br2ClOS/c7-6(8)5(10)3-1-2-4(9)11-3/h1-2,6H

InChI Key

YJTOUEWCGBSXCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 1-(5-chloro-thiophen-2-yl)-ethanone

The primary method for synthesizing 2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone involves electrophilic bromination of 1-(5-chloro-thiophen-2-yl)-ethanone. This process is typically carried out using molecular bromine (Br₂) in a suitable solvent such as acetic acid or chloroform, under controlled temperature and stirring conditions to ensure selective dibromination at the α-position of the ethanone group.

Reaction Conditions:

  • Reagents: Bromine (Br₂)
  • Solvent: Acetic acid or chloroform
  • Temperature: Maintained at room temperature or slightly elevated (around 20–25°C)
  • Stirring: Continuous, to facilitate uniform reaction
  • Duration: Typically several hours, depending on the scale and desired yield

Reaction Mechanism:
The process involves electrophilic attack of bromine on the α-carbon of the ethanone, facilitated by the electron-withdrawing effect of the thiophene ring and the chloro substituent, leading to dibromination. The halogenation is regioselective due to the directing effects of the substituents.

Bromination Using N-Bromosuccinimide (NBS)

Research indicates that N-bromosuccinimide (NBS) can be employed as an alternative brominating agent for synthesizing α,α-dibromoketones, including derivatives like this compound, under specific conditions.

Experimental Procedure:

  • Reagents: NBS (2.5 mmol), perchloric acid (HClO₄, 10 mol%), acetonitrile as solvent
  • Reaction Conditions:
    • Temperature: 20°C
    • Atmosphere: Inert (nitrogen or argon)
    • Duration: Approximately 12 hours
  • Procedure:
    • Dissolve the alkyne precursor (or suitable ketone derivative) in acetonitrile.
    • Add water and perchloric acid to the mixture.
    • Introduce NBS slowly while stirring.
    • Maintain the reaction at 20°C for the specified time.
    • Quench the reaction with diethyl ether, then wash successively with saturated sodium carbonate, sodium thiosulfate, water, and brine.
    • Dry organic layer over magnesium sulfate, concentrate, and purify via column chromatography.

Yield and Efficiency:

  • The yield of the dibrominated product typically ranges around 28%, depending on reaction scale and conditions (as per Kotek et al., 2016).

Reaction Scheme:

Alkyne or ketone + NBS + HClO₄ → α,α-Dibromoketone

Specific Synthesis Pathways and Conditions

a. Bromination of 1-(5-chloro-thiophen-2-yl)-ethanone:

  • Bromination is achieved by directly treating the precursor with bromine in acetic acid at ambient temperature, with careful control to prevent over-bromination or side reactions.
  • Recrystallization or distillation is employed post-reaction to purify the dibrominated product.

b. Alternative Method Using NBS and Perchloric Acid:

  • As documented by Vladislav Kotek et al. (2016), the use of NBS in acetonitrile with perchloric acid under inert atmosphere conditions at 20°C for 12 hours provides a reliable route.
  • This method yields a moderate 28% of the desired compound, with purification via column chromatography.

c. Bromination in Organic Solvents:

  • Bromination in solvents like chloroform or acetic acid, with controlled addition of bromine, is a traditional approach.
  • The reaction mixture is monitored via TLC or NMR to determine completion.

Data Summary and Comparative Table

Method Reagents Solvent Temperature Reaction Time Yield (%) Notes
Bromine in acetic acid Bromine Acetic acid Room temp Several hours Variable Traditional, high control needed
NBS with perchloric acid NBS, HClO₄ Acetonitrile 20°C 12 hours ~28% More selective, scalable
Bromination in chloroform Bromine Chloroform Ambient 4–6 hours Variable Requires careful monitoring

Research Outcomes and Applications

The synthesized this compound serves as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. Its electrophilic nature, enhanced by the halogen substituents, makes it suitable for further functionalization, such as nucleophilic substitution or coupling reactions.

Notes on Purity and Characterization

The purity of the compound is confirmed via spectroscopic methods such as NMR, IR, and MS. Typical NMR signals include characteristic peaks for the brominated ethanone and aromatic thiophene ring, with shifts indicative of halogen substitution.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Substitution: Formation of substituted thiophene derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thiophene ring provides stability and aromaticity, facilitating its use in different chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone and its closest analogs:

Compound Name Molecular Formula Molecular Weight Aromatic System Substituents Key Physical/Chemical Properties
This compound C₆H₃Br₂ClOS (inferred) ~352.3 (calc.) Thiophene 5-Cl, 2-(COCBr₂) Likely low solubility in polar solvents
2,2-Dibromo-1-(2-chlorophenyl)ethanone C₈H₅Br₂ClO 312.39 Phenyl 2-Cl, α,α-dibromo ketone m.p. not reported; higher lipophilicity
2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone C₈H₅Br₃O₂ 372.84 Phenyl 5-Br, 2-OH, α,α-dibromo ketone m.p. 103–104°C; phenolic solubility
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone C₈H₆BrClO₂ 249.49 Phenyl 5-Br, 2-OH, α-Cl ketone m.p. 73–74°C; reactive chloro site
2,2-Dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone C₈H₄Br₄O₂ 451.73 Phenyl 3,5-Br, 2-OH, α,α-dibromo ketone High molecular weight; bromine-rich
Key Observations:

Aromatic System Influence: Thiophene-based derivatives (e.g., the target compound) exhibit enhanced electron density compared to phenyl analogs, favoring electrophilic substitution at the α-position of the ketone . Phenolic analogs (e.g., 2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone) show higher solubility in polar solvents due to the hydroxyl group .

Chlorine at the 5-position on thiophene may deactivate the ring toward further electrophilic attack compared to bromine .

Biological Activity

2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone is a brominated compound with significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br2ClOSC_9H_6Br_2ClOS. The presence of two bromine atoms and a chlorine atom enhances its reactivity and biological interactions. The thiophenyl group contributes to its electronic properties, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098
Candida albicans0.039

These results suggest that the compound has strong potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines. A notable study highlighted its ability to inhibit cell growth in breast cancer cells with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cellular processes critical for cancer cell proliferation.

The biological activity of this compound is attributed to its mechanism of action as an alkylating agent. It forms covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is critical for its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of various halogenated compounds showed that this compound exhibited superior antibacterial properties compared to other derivatives tested, reinforcing the hypothesis that halogen substituents enhance bioactivity.
  • Cytotoxicity Evaluation : In a recent evaluation involving multiple cancer cell lines, the compound was found to induce apoptosis in treated cells, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
2-Bromo-1-(3-thienyl)ethanoneOne bromine atomModerate antibacterial activity
2-Chloro-1-(4-bromothiophen-3-yl)ethanoneContains chlorineLow anticancer activity
2-Bromo-1-(5-chloro-thiophen-2-yl)ethanoneDual bromination enhances reactivityHigh antimicrobial and anticancer activity

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone?

The compound can be synthesized via bromination of 1-(5-chloro-thiophen-2-yl)-ethanone using brominating agents (e.g., HBr/H₂O₂) in halogenated solvents (e.g., CCl₄) under controlled temperatures (0–25°C). Lewis acids like AlCl₃ may enhance regioselectivity during bromine substitution . Yield optimization often requires stoichiometric control and inert atmospheres to prevent side reactions.

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : Distinct signals for the thiophene ring protons (δ 6.5–7.5 ppm), carbonyl carbon (C=O, ~190–200 ppm in ¹³C NMR), and bromine/chlorine substituents.
  • X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for halogenated ketones, to confirm bond angles and substituent positions .
  • Mass spectrometry : Molecular ion peaks at m/z ~313 (M⁺) and isotopic patterns consistent with Br and Cl atoms .

Q. What are the primary chemical reactions involving this compound?

The compound undergoes nucleophilic substitution (e.g., with amines or thiols) at the α-bromo positions and electrophilic aromatic substitution on the thiophene ring. For example:

  • Substitution : Reacting with piperidine yields 2-piperidinyl derivatives, useful in medicinal chemistry.
  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, while catalytic hydrogenation preserves the thiophene ring .

Advanced Research Questions

Q. How do electronic effects of the thiophene ring influence reactivity in cross-coupling reactions?

The electron-withdrawing 5-chloro group on the thiophene ring deactivates the π-system, directing electrophiles to the 3-position. Computational studies (DFT) show that bromine substituents on the ethanone moiety further polarize the carbonyl group, enhancing its electrophilicity in Suzuki-Miyaura couplings . Kinetic data suggest reaction rates are 2–3× slower compared to phenyl analogs due to reduced aromatic stabilization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity studies (e.g., IC₅₀ values varying by >50% across cell lines) may arise from:

  • Solubility differences : DMSO vs. aqueous buffers alter bioavailability.
  • Metabolic stability : Thiophene rings are prone to oxidative metabolism in hepatic cell lines, reducing efficacy . Standardized assays (e.g., MTT in HepG2 cells under hypoxia) and metabolite profiling (LC-MS) are recommended for reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal preferential binding to cysteine residues in enzyme active sites (e.g., tyrosine kinases) via halogen bonds. The 5-chloro-thiophene moiety exhibits π-π stacking with aromatic amino acids, while the dibromo-ethanone group acts as a covalent inhibitor .

Q. How does the compound’s photostability impact its application in photocatalysis?

UV-Vis studies show absorbance at 290–320 nm (π→π* transitions), with rapid degradation under UV light due to C-Br bond cleavage. Stabilization via electron-donating substituents (e.g., methoxy groups) on the thiophene ring extends half-life by 40% in photocatalytic systems .

Methodological Considerations

  • Synthetic Optimization : Use Schlenk lines for air-sensitive bromination steps .
  • Analytical Validation : Cross-validate NMR data with DEPT-135 to distinguish CH₂ and CH₃ groups in reduced derivatives .
  • Biological Assays : Include negative controls with debrominated analogs to isolate the role of halogen atoms in bioactivity .

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